molecular formula C11H13ClFN B2816073 5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride CAS No. 2172097-40-2

5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride

Cat. No. B2816073
CAS RN: 2172097-40-2
M. Wt: 213.68
InChI Key: DVKDPJFGVOMKGV-UHFFFAOYSA-N
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Description

5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride is a chemical compound with the CAS Number: 2172097-40-2 . It has a molecular weight of 213.68 . The IUPAC name for this compound is 5-fluoro-2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indole hydrochloride .


Molecular Structure Analysis

The InChI code for 5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride is 1S/C11H12FN.ClH/c12-10-5-1-3-8-7-9-4-2-6-13(9)11(8)10;/h1,3,5,9H,2,4,6-7H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride is a powder . It is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-fluoro-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c12-10-5-1-3-8-7-9-4-2-6-13(9)11(8)10;/h1,3,5,9H,2,4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKDPJFGVOMKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=C(N2C1)C(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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